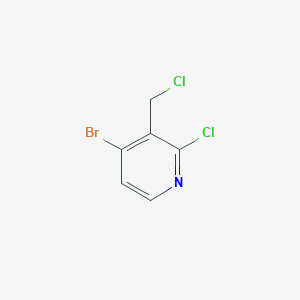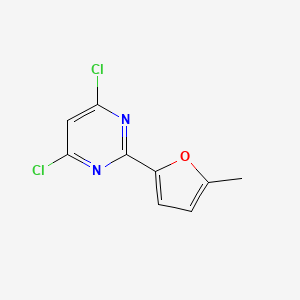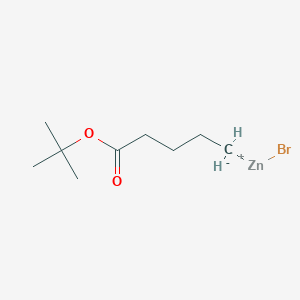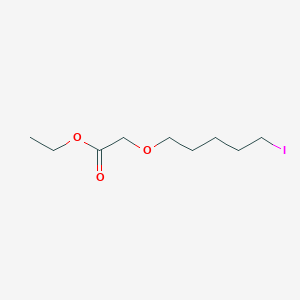
Ethyl 2-((5-iodopentyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-iodopentyl)oxy)acetate: is an organic compound with the molecular formula C₉H₁₇IO₃. It is an ester derivative that contains an iodine atom, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is often used in the synthesis of more complex molecules due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-iodopentyl)oxy)acetate typically involves the reaction of 5-iodopentanol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{5-iodopentanol} + \text{ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, reflux}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-((5-iodopentyl)oxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or nitrile derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Ethyl 2-((5-iodopentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-iodopentyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromoacetate: Similar ester structure but with a bromine atom instead of iodine.
Ethyl 2-chloroacetate: Similar ester structure but with a chlorine atom instead of iodine.
Ethyl 2-fluoroacetate: Similar ester structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 2-((5-iodopentyl)oxy)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is a better leaving group than bromine, chlorine, or fluorine, making the compound more reactive in nucleophilic substitution reactions. This enhanced reactivity is advantageous in various synthetic applications, allowing for the efficient formation of complex molecules.
Propriétés
Formule moléculaire |
C9H17IO3 |
|---|---|
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
ethyl 2-(5-iodopentoxy)acetate |
InChI |
InChI=1S/C9H17IO3/c1-2-13-9(11)8-12-7-5-3-4-6-10/h2-8H2,1H3 |
Clé InChI |
YZYUCSZMVNGOSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



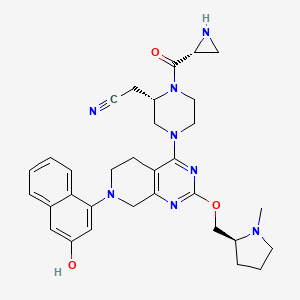
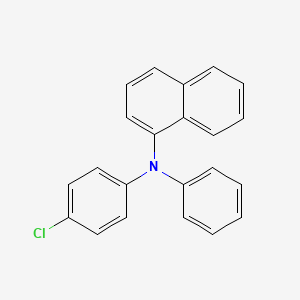



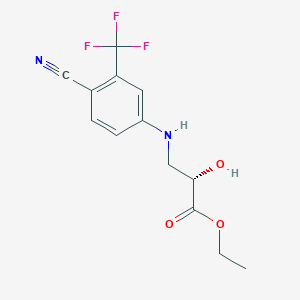
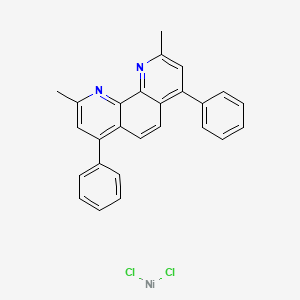
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)

![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
